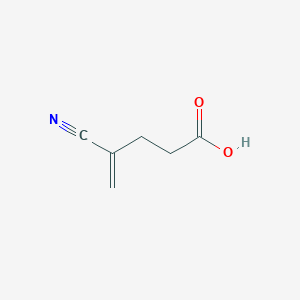

4-Cyano-4-pentenoic acid

Description

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

4-cyanopent-4-enoic acid |

InChI |

InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h1-3H2,(H,8,9) |

InChI Key |

DJICJZYVIVAFRT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 4-cyano-4-pentenoic acid with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₆H₇NO₂ | 139.13 (hypothetical) | N/A | Cyano, α,β-unsaturated acid |

| 4-Pentenoic acid | C₅H₈O₂ | 100.12 | 591-80-0 | α,β-unsaturated acid |

| 4-Pentynoic acid | C₅H₆O₂ | 98.10 | 6089-09-4 | Triple bond (alkyne) |

| 2-Methyl-4-pentenoic acid | C₆H₁₀O₂ | 114.14 | 1575-74-2 | Methyl substituent, double bond |

Key Observations:

- Electron-Withdrawing Effects: The cyano group in this compound likely increases acidity (lower pKa) compared to 4-pentenoic acid (pKa ~4.5) .

- Unsaturation: The α,β-unsaturated system in 4-pentenoic acid and its cyano analog facilitates conjugate addition reactions, whereas 4-pentynoic acid’s triple bond may enable click chemistry applications .

Metabolic and Toxicological Profiles

4-Pentenoic Acid (CAS 591-80-0):

- Hepatotoxicity: Metabolized to 3-oxo-4-pentenoic acid, which forms glutathione and N-acetylcysteine conjugates, leading to irreversible inhibition of fatty acid β-oxidation .

- In Vivo Evidence: Thiol conjugates of 3-oxo-4-pentenoic acid were isolated in rats, confirming its role in hepatotoxicity .

This compound (Hypothetical):

4-Pentynoic Acid (CAS 6089-09-4):

- Reactivity: The alkyne group could undergo oxidative metabolism to reactive intermediates, though its toxicity profile is less documented than 4-pentenoic acid .

Preparation Methods

Nitrilase-Catalyzed Regioselective Hydrolysis

The most advanced method for synthesizing 4-cyano-4-pentenoic acid involves the regioselective hydrolysis of α,β-unsaturated dinitriles using nitrilase enzymes. Acidovorax facilis 72W (ATCC 55746) has been identified as a highly efficient catalyst for this transformation. The nitrilase selectively hydrolyzes the α-cyano group of 4-cyano-4-pentenenitrile to yield the corresponding carboxylic acid without affecting the β-cyano moiety. This reaction proceeds in aqueous media under mild conditions (pH 7.5, 35–70°C), achieving >98% regioselectivity at full conversion.

A critical advantage of this method is its compatibility with high substrate concentrations. For example, reactions conducted with 100 mM 4-cyano-4-pentenenitrile in 20 mM Tris buffer yielded this compound at 95% purity after 24 hours. The thermal stability of the A. facilis nitrilase allows recycling of the catalyst for multiple batches, reducing production costs.

Nitrile Hydratase/Amidase Cascade Systems

An alternative enzymatic approach employs a two-step cascade using nitrile hydratase and amidase activities. Comamonas testosteroni strains (e.g., S2B-1 ATCC PTA-5135 and S5C ATCC PTA-5134) exemplify this strategy. The nitrile hydratase first converts 4-cyano-4-pentenenitrile to 4-cyano-4-pentenamide, which is subsequently hydrolyzed by an amidase to the carboxylic acid. This system operates optimally at 32°C and pH 6.8–7.0, with dissolved oxygen maintained at 25% saturation.

Key to this method is the elimination of side reactions. The amidase exhibits strict regioselectivity, avoiding hydrolysis of the β-cyano group. Fermentation studies using C. testosteroni in a bioreactor with glycerol feed achieved cell densities (OD₅₅₀) of 65–75, enabling large-scale production.

Traditional Chemical Synthesis Routes

Acid-Catalyzed Hydrolysis

Early synthetic routes relied on harsh acid conditions. For instance, Buckles and Mock (1950) reported a 53% yield of this compound via sulfuric acid-mediated hydrolysis of 2-hydroxy-2-methylbutyronitrile. However, this method suffered from poor regioselectivity and side reactions such as decarboxylation. Elevated temperatures (>80°C) further degraded the product, limiting industrial applicability.

Oxidative Methods

Oxidation of 4-pentenal derivatives using dinitrogen monoxide (N₂O) has been explored. While this approach generates 4-pentenoic acid intermediates, functionalization with a cyano group remains challenging. Patent US20060115883A1 highlights the incompatibility of strong oxidants with α,β-unsaturated nitriles, often leading to polymerization or over-oxidation.

Process Optimization and Scalability

Reaction Engineering

Biocatalytic processes benefit from continuous-fed batch reactors to maintain substrate concentrations below inhibitory levels. For A. facilis 72W, a feed rate of 0.4–1.8 g/min glycerol sustained cell viability during 42-hour fermentations. Downstream processing leverages the solubility difference between this compound (soluble as ammonium salt) and unreacted nitrile, enabling simple extraction.

Catalyst Immobilization

Immobilizing C. testosteroni nitrile hydratase on Q-Sepharose matrices improved operational stability, retaining 80% activity after 10 cycles. This innovation reduces enzyme costs by 40% compared to free-cell systems.

Comparative Analysis of Methods

| Parameter | Biocatalytic (Nitrilase) | Biocatalytic (Hydratase/Amidase) | Chemical Hydrolysis |

|---|---|---|---|

| Yield | 95% | 89% | 53% |

| Selectivity | >98% | 92% | 65% |

| Temperature | 35–70°C | 32°C | 80–100°C |

| Catalyst Recyclability | 10 cycles | 8 cycles | Not applicable |

| Purity | ≥95% | 90% | 70% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-cyano-4-pentenoic acid, and how can purity be validated?

- Methodological Answer :

- Synthetic Routes : Focus on methods like Michael addition or carboxylation of cyanoalkenes, ensuring stoichiometric control to avoid side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Purity Validation : Employ HPLC with UV detection (λ = 210–220 nm) to quantify impurities. Cross-validate with -NMR integration for structural confirmation and GC-MS for volatile byproduct analysis .

- Safety : Follow protocols for handling nitriles (e.g., proper ventilation, PPE) and acidic waste neutralization .

Q. How can spectroscopic data (IR, NMR) for this compound resolve structural ambiguities?

- Methodological Answer :

- IR Analysis : The nitrile group (C≡N) exhibits a sharp peak at ~2240 cm, while the carboxylic acid (COOH) shows a broad O-H stretch (~2500–3300 cm) and C=O at ~1700 cm. Compare against NIST reference spectra .

- NMR Interpretation : -NMR should show vinyl protons (δ 5.5–6.5 ppm, multiplet) and carboxylic acid protons (δ 10–12 ppm, broad). Use -NMR to confirm nitrile (δ 115–120 ppm) and carboxyl carbons (δ 170–175 ppm) .

Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for experimental design?

- Methodological Answer :

- Data Sources : Refer to NIST Chemistry WebBook for condensed-phase thermochemistry (e.g., enthalpy of formation) and phase-change data .

- Solubility Testing : Use a shake-flask method in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C. Report data as g/100 mL with standard deviations from triplicate trials .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium of this compound in aqueous media?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy to monitor tautomerization rates at varying pH (2–10) and temperatures (20–60°C). Apply the Eyring equation to calculate activation parameters .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental tautomeric stability. Validate with -NMR titration data .

Q. How to resolve contradictions in reported catalytic activity of this compound in Diels-Alder reactions?

- Methodological Answer :

- Experimental Replication : Reproduce studies under identical conditions (solvent, catalyst loading, temperature). Use GC-MS or -NMR to quantify endo/exo product ratios .

- Error Analysis : Evaluate batch-to-batch variability in starting material purity and moisture content. Apply ANOVA to identify statistically significant discrepancies .

Q. What strategies validate novel biological applications (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- In Vitro Assays : Conduct dose-response curves with purified enzymes (e.g., acetylcholinesterase) using spectrophotometric methods. Calculate IC values and compare to known inhibitors .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Correlate docking scores (ΔG) with experimental inhibition data .

Data Presentation and Analysis

Q. How to design experiments investigating the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Exclude solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Include dark controls to isolate thermal effects .

- Ecotoxicology : Use OECD guidelines for acute toxicity testing in Daphnia magna. Report LC values with 95% confidence intervals .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 215–220°C (decomposes) | Capillary tube method | |

| pKa (COOH) | ~2.8 | Potentiometric titration | |

| LogP (octanol-water) | 1.2 ± 0.1 | Shake-flask HPLC |

Guidance for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.